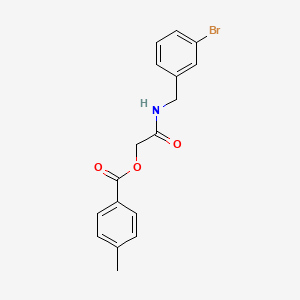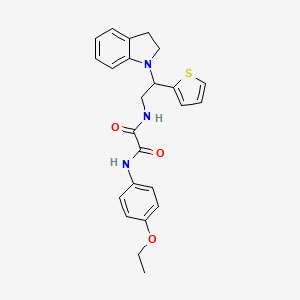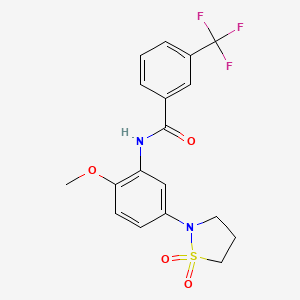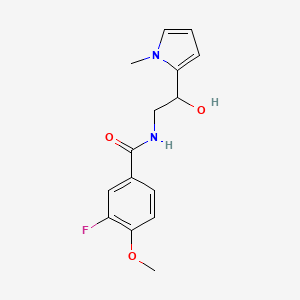![molecular formula C17H17N3O4S2 B2448082 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide CAS No. 706773-60-6](/img/structure/B2448082.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a benzothiazole ring (a type of heterocyclic aromatic compound), a phenoxy group (an oxygen bonded to a phenyl group), and a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine). These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the polar/charged sulfamoyl group. It could potentially undergo electrophilic aromatic substitution reactions at the benzothiazole or phenyl rings, or nucleophilic substitution reactions at the sulfamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both hydrophobic and hydrophilic regions could give it amphiphilic properties. The sulfamoyl group could potentially form hydrogen bonds, influencing its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Antimicrobial Activities : Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, have shown moderate antimicrobial activities against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Alborz et al., 2018).
- Anticancer Activities : Some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have demonstrated notable anticancer activity, suggesting the potential of benzothiazole derivatives in cancer treatment (Tay, Yurttaş, & Demirayak, 2012).
Material Science and Chemistry
- Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel, showing high inhibition efficiencies and potential for protective coatings in industrial applications (Hu et al., 2016).
Pharmacological Studies
- Antidiabetic Activity : N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have exhibited in vivo antidiabetic activity, indicating their potential as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors (Moreno-Díaz et al., 2008).
- Antioxidant and Anti-Inflammatory : N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory activities, relevant for therapeutic applications (Koppireddi et al., 2013).
Liquid Crystal Research
- Phase Transition Studies : Non-symmetric liquid crystal dimers containing benzothiazole units have been studied for their phase transition properties, contributing to the development of advanced liquid crystal technologies (Yeap et al., 2012).
Molecular Docking and Drug Design
- COX-2 Enzyme Inhibition : Studies on benzothiazole derivatives for nonsteroidal anti-inflammatory drug development have shown potential COX-2 enzyme inhibition, suggesting their use in pain and inflammation management (Kumar et al., 2020).
Propriétés
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZEVQNXLJFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)


![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

